molecular formula C14H30Cl2N2O4S2 B13897713 H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl

Cat. No.: B13897713
M. Wt: 425.4 g/mol
InChI Key: QEFUTIQOPVMOJQ-HSTMFJOWSA-N
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Description

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is a cysteine derivative featuring a tert-butoxy (OtBu) ester protecting group and a triphenylmethyl (Trt) thiol-protecting group. The compound exists as a dihydrochloride salt (2HCl), enhancing its stability for storage and handling in peptide synthesis. Its molecular formula is C₂₆H₃₀ClNO₂S with a molecular weight of 456.04 g/mol . The Trt group stabilizes the thiol moiety during reactions, while the OtBu ester protects the carboxyl group, enabling selective deprotection under acidic conditions. This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent disulfide bond formation prematurely .

Properties

Molecular Formula

C14H30Cl2N2O4S2

Molecular Weight

425.4 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride

InChI

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m1../s1

InChI Key

QEFUTIQOPVMOJQ-HSTMFJOWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CSSC[C@H](C(=O)OC(C)(C)C)N)N.Cl.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves:

  • Protection of the cysteine thiol groups with tert-butyl (OtBu) protecting groups to prevent undesired disulfide bond formation during peptide synthesis.
  • Formation of the dipeptide through coupling of two protected cysteine residues.
  • Conversion of the free amine termini to hydrochloride salts to improve solubility and stability.

Protection of Cysteine Thiol Groups

The thiol side chains of cysteine are protected by tert-butyl groups (OtBu) via esterification. This is typically achieved by reacting cysteine with tert-butyl protecting reagents under controlled conditions to yield H-D-Cys(1)-OtBu. The OtBu group is acid-labile, allowing for selective removal later in peptide synthesis.

Coupling of Protected Cysteines

The dipeptide H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu is synthesized by coupling two equivalents of the OtBu-protected cysteine. This coupling can be achieved using standard peptide coupling reagents such as:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (1-Hydroxybenzotriazole)
  • DMAP (4-Dimethylaminopyridine) as catalyst

The reaction is typically conducted in anhydrous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

Formation of Dihydrochloride Salt

After coupling, the free amine groups are converted to hydrochloride salts by treatment with hydrogen chloride (HCl) in an organic solvent such as acetonitrile or ether. This step improves the compound’s crystallinity and stability for storage and handling.

Detailed Protocol Example (Based on Literature Analogues)

Step Reagents & Conditions Description Yield/Notes
1. Thiol Protection Cysteine + tert-butyl protecting reagent in DMF, base (e.g., K2CO3) Formation of H-D-Cys(1)-OtBu High yield, typically >90%
2. Coupling 2 equiv. H-D-Cys(1)-OtBu + EDCI·HCl + HOBt + DMAP in DCM, RT, inert atmosphere Formation of dipeptide H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu 80-90% yield
3. Salt Formation Treatment with HCl in acetonitrile or ether Formation of dihydrochloride salt Quantitative

Note: These steps are adapted from similar peptide coupling and protection strategies described in peptide synthesis literature.

Analytical Characterization and Purification

  • Purification : The crude product is purified by silica gel chromatography using gradients of ethyl acetate/hexanes or methanol/DCM mixtures.
  • Characterization : Confirmed by LC-MS (Electrospray Ionization Mass Spectrometry) showing molecular ion peaks consistent with the dipeptide protected form.
  • Salt confirmation : The dihydrochloride form is confirmed by elemental analysis and NMR spectroscopy, showing characteristic shifts due to protonation.

Research Discoveries and Optimization

  • Orthogonal protection with OtBu on cysteine enables selective deprotection in multi-step peptide synthesis and native chemical ligation strategies.
  • The dihydrochloride salt form enhances solubility in aqueous media, facilitating ligation reactions at physiological pH.
  • Coupling efficiency is optimized by using EDCI/HOBt with DMAP catalyst, minimizing racemization and side reactions.
  • Acid-labile OtBu groups can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting peptide backbone integrity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Thiol protection tert-butyl protecting reagent, base, DMF Protect cysteine thiol groups H-D-Cys(1)-OtBu
Peptide coupling EDCI·HCl, HOBt, DMAP, DCM, RT Form dipeptide bond H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu
Salt formation HCl in organic solvent (acetonitrile/ether) Convert amines to hydrochloride This compound
Purification Silica gel chromatography Remove impurities Pure compound
Characterization LC-MS, NMR, elemental analysis Confirm structure and purity Verified compound identity

Chemical Reactions Analysis

Types of Reactions

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Protein Engineering: Facilitates the formation of disulfide bonds, which are essential for protein folding and stability.

    Bioconjugation: Employed in the modification of proteins and peptides for various biochemical assays.

    Drug Development: Investigated for its potential in developing peptide-based therapeutics

Mechanism of Action

The primary mechanism of action of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the structural integrity of peptides and proteins. The compound’s ability to form stable disulfide bonds makes it valuable in protein engineering and drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl with analogous amino acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications
H-D-Cys(Trt)-OtBu.HCl C₂₆H₃₀ClNO₂S 456.04 Trt (thiol), OtBu (carboxyl) SPPS, disulfide bridging
H-D-Lys(Boc)-OtBu.HCl C₁₅H₃₁ClN₂O₄ 338.87 Boc (amine), OtBu (carboxyl) Peptide chain elongation
H-D-Leu-OtBu.HCl C₁₀H₂₁NO₂ 223.74 OtBu (carboxyl) Hydrophobic peptide segments
H-Glu(OtBu)-OMe.HCl C₁₀H₂₀ClNO₄ 253.72 OtBu (side chain), Me (carboxyl) Glutamic acid-containing peptides
H-Aib-OtBu.HCl C₈H₁₇NO₂ 159.20 OtBu (carboxyl) Conformationally constrained peptides

Key Observations:

  • Protecting Group Strategies : The Trt group in H-D-Cys(1)-OtBu.HCl provides superior thiol protection compared to Boc or Fmoc groups in lysine derivatives (e.g., H-D-Lys(Boc)-OtBu.HCl). Trt is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) , whereas Boc requires milder acids (e.g., HCl/dioxane) .
  • Solubility: H-D-Cys(1)-OtBu.HCl is less water-soluble due to the bulky Trt group, whereas H-Aib-OtBu.HCl (C₈H₁₇NO₂) dissolves readily in water or 1% acetic acid .
  • Synthetic Utility : Compounds like H-D-Lys(Boc)-OtBu.HCl and H-Glu(OtBu)-OMe.HCl are preferred for introducing charged residues, while H-D-Cys(1)-OtBu.HCl is critical for controlled disulfide bond formation .

Efficiency Metrics :

  • Yield : H-D-Cys(1)-OtBu.HCl typically achieves 70–80% yield after PTLC, comparable to H-D-Lys(Boc)-OtBu.HCl (75–85%) .
  • Deprotection : Trt removal requires 1:1 TFA/DCM, while Boc deprotection uses 30% TFA in DCM, reflecting the Trt group’s acid stability .

Physicochemical Properties

Property H-D-Cys(1)-OtBu.HCl H-D-Lys(Boc)-OtBu.HCl H-Aib-OtBu.HCl
Melting Point Not reported Not reported 143–145°C
Solubility DCM, chloroform DCM, methanol Water, acetic acid
Stability Stable at -20°C Stable at 2–8°C Stable at -20°C

Notes:

  • The Trt group in H-D-Cys(1)-OtBu.HCl increases hydrophobicity, limiting aqueous solubility but improving organic-phase reactivity .
  • H-Aib-OtBu.HCl’s lower molecular weight (159.20 g/mol) enhances diffusion in SPPS compared to bulkier analogs .

Spectroscopic Characterization

  • H-D-Cys(1)-OtBu.HCl : Confirmed via ¹H-NMR (δ 7.2–7.4 ppm for Trt aromatic protons) and HRMS (m/z 456.04) .
  • H-D-Lys(Boc)-OtBu.HCl : Characterized by UV-vis (λₘₐₓ 230 nm) and HRMS (m/z 338.87) .
  • H-Glu(OtBu)-OMe.HCl : Identified via ¹H-NMR (δ 1.4 ppm for OtBu) and IR (C=O stretch at 1730 cm⁻¹) .

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